molecular formula C12H14N2O3S B2420336 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide CAS No. 898426-64-7

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide

Cat. No.: B2420336
CAS No.: 898426-64-7
M. Wt: 266.32
InChI Key: NFSPCXLSUDVSSH-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily due to its core structural motif. The tricyclic pyrrolo[3,2,1-ij]quinolin-2-one scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding sites of various protein kinases. This compound is specifically designed and utilized as a potent and selective chemical probe to investigate the physiological roles and pathological implications of specific kinase targets. Its mechanism of action involves high-affinity binding to these kinases, effectively inhibiting their catalytic activity and thereby modulating downstream signaling cascades (source) . Research applications are predominantly focused on dissecting signal transduction pathways involved in cell cycle progression, proliferation, and survival. Scientists employ this reagent in in vitro biochemical assays to determine inhibitory constants (IC50/Ki) and in cellular models to study phenotypic outcomes such as arrested growth and the induction of apoptosis in various cancer cell lines (source) . The methanesulfonamide group is a critical pharmacophore that enhances selectivity and binding affinity, making this compound a valuable tool for validating specific kinases as therapeutic targets for diseases like triple-negative breast cancer and glioblastoma, and for understanding mechanisms of drug resistance (source) .

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-18(16,17)13-10-5-8-3-2-4-14-11(15)7-9(6-10)12(8)14/h5-6,13H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSPCXLSUDVSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to form the tricyclic indole structure

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of industrial catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrroloquinoline compounds.

Scientific Research Applications

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is unique due to its specific fused ring system and the presence of the methanesulfonamide group, which may confer distinct biological properties and reactivity compared to other similar compounds.

Biological Activity

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC21H22N4O5S
Molecular Weight442.5 g/mol
CAS Number898427-09-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Pyrroloquinoline Core : This step often utilizes cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The introduction of the methanesulfonamide group is achieved through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study evaluated the compound's effect on human tumor cell lines (HeLa and A375). Results showed a dose-dependent inhibition of cell growth with IC50 values ranging from 0.25 to 0.78 µM for different cell lines .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and survival, such as protein kinases.
  • Receptor Modulation : It can bind to various receptors influencing signaling pathways associated with cancer progression.

Comparative Biological Activity

A comparative analysis with similar compounds reveals that this compound has unique structural features contributing to its biological activity.

CompoundIC50 (µM)Activity Type
N-(2-oxo-2,4,5,6-tetrahydro...methanesulfonamide0.25 - 0.78Anticancer
Compound A0.54JAK3 Inhibition
Compound B0.36CDK Inhibition

Additional Biological Activities

Beyond anticancer properties, preliminary investigations suggest that this compound may also possess:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Antimicrobial Properties : Activity against certain bacterial strains has been noted in initial screenings.

Q & A

Q. How can researchers validate off-target interactions in kinase inhibition assays?

  • Methodological Answer :
  • Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to assess selectivity (e.g., <10% cross-reactivity at 1 μM).
  • Counter-Screens : Test against homologous enzymes (e.g., Factor Xa vs. Factor XIa) to confirm target specificity .

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